N-[5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Description
N-[5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a 2-methylphenyl group This compound also contains a thiazolidine ring with a carboxamide group
Properties
IUPAC Name |
N-[5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c1-10-5-3-4-6-12(10)22-14(15(17)18)11(9-19-22)20-16(23)13-7-8-21(2)26(13,24)25/h3-6,9,13,15H,7-8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMIMLXMLAMUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)NC(=O)C3CCN(S3(=O)=O)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group can be introduced via difluoromethylation reactions, which are often carried out using difluoromethylation reagents under specific conditions . The thiazolidine ring is then formed through cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-[5-(trifluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-[5-(chloromethyl)-1-(2-methylphenyl)pyrazol-4-yl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide: Contains a chloromethyl group instead of a difluoromethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
